molecular formula C11H17BO3S B2855066 (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol CAS No. 2121511-82-6

(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol

Cat. No.: B2855066
CAS No.: 2121511-82-6
M. Wt: 240.12
InChI Key: IUICGXJAVAVYQQ-UHFFFAOYSA-N
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Description

(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol: is a boronic acid derivative with a thiophene ring

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatives Synthesis: The compound can be synthesized by reacting thiophene-2-carboxaldehyde with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

  • Grignard Reaction:

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

  • Substitution Reactions: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction.

  • Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like sodium carbonate (Na2CO3) are typically employed in substitution reactions.

Major Products Formed:

  • Carboxylic Acid: From oxidation reactions.

  • Borane Derivatives: From reduction reactions.

  • Biaryls: From Suzuki-Miyaura cross-coupling reactions.

Mechanism of Action

Target of Action

Boronic acids and their esters are known to interact with a variety of biological targets, often through the formation of reversible covalent bonds with proteins, enzymes, and other biomolecules .

Mode of Action

The compound, being a boronic ester, is likely to undergo transmetalation in the presence of a transition metal catalyst . This process involves the transfer of an organic group from boron to the metal, which can then undergo further reactions . The exact mode of action would depend on the specific biological target and the environmental conditions.

Biochemical Pathways

Boronic esters are often used in suzuki-miyaura (sm) cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . This could potentially affect various biochemical pathways depending on the specific context of its use.

Pharmacokinetics

It’s worth noting that boronic esters are generally considered to be relatively stable, readily prepared, and environmentally benign . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given its potential use in SM coupling reactions, it could facilitate the formation of new carbon-carbon bonds, potentially leading to the synthesis of new compounds or modification of existing ones .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is known to be dependent on the pH, with the reaction rate considerably accelerated at physiological pH . Additionally, the presence of transition metal catalysts can influence the compound’s reactivity .

Scientific Research Applications

(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol: has several applications in scientific research:

  • Chemistry: It is used in organic synthesis, particularly in cross-coupling reactions to create complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Comparison with Similar Compounds

(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol: is unique due to its thiophene ring and boronic acid group. Similar compounds include:

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has an aniline group instead of a thiophene ring.

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine ring instead of a thiophene ring.

These compounds share the boronic acid moiety but differ in their aromatic rings, leading to different chemical properties and applications.

Properties

IUPAC Name

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)8-5-6-16-9(8)7-13/h5-6,13H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUICGXJAVAVYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121511-82-6
Record name [3-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanol
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